2-(1-Ethoxybutylidene)propanedinitrile
Description
2-(1-Ethoxybutylidene)propanedinitrile is a substituted propanedinitrile derivative characterized by an ethoxybutylidene group attached to the central dinitrile framework. Propanedinitriles are versatile intermediates in organic synthesis, pharmaceuticals, and materials science due to their electron-deficient cyano groups, which enable diverse reactivity and applications in charge-transfer systems .
Properties
CAS No. |
35260-97-0 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(1-ethoxybutylidene)propanedinitrile |
InChI |
InChI=1S/C9H12N2O/c1-3-5-9(12-4-2)8(6-10)7-11/h3-5H2,1-2H3 |
InChI Key |
RQUBFCKHWLKLRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(C#N)C#N)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences among propanedinitrile derivatives:
Physical and Spectral Properties
Substituents significantly influence melting points, solubility, and spectral signatures:
Key Observations:
- Electron-Donating Groups (e.g., ethoxy, methoxy): Lower melting points (e.g., 3d: 113–116°C vs. 3c: 143–145°C) due to reduced crystallinity. Methoxy groups also deshield aromatic protons (δ ~6.6–7.3) .
- Electron-Withdrawing Groups (e.g., Cl): Increase polarity and melting points (3c: 143–145°C) while shifting $^{13}$C NMR signals upfield .
- Heterocyclic Systems (e.g., thiazolidinone, quinoline): Enhance rigidity and π-π interactions, critical for bioactivity and optoelectronic applications .
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